N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide
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Description
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C20H24FN5O2 and its molecular weight is 385.443. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Pyrazolopyrimidine derivatives have been reported to exhibit significant antiviral properties. They have been synthesized and tested against a variety of RNA and DNA viruses, showing inhibitory activity with promising selectivity indices . The presence of the fluorobenzyl group in the compound could potentially enhance its antiviral capabilities, making it a candidate for further research in the development of new antiviral drugs.
Anti-Inflammatory Activity
Compounds with a pyrazolopyrimidine scaffold have demonstrated anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases, where new therapeutic agents are constantly sought. The compound’s ability to modulate inflammatory pathways could be explored to develop treatments for conditions such as arthritis or asthma .
Anticancer Activity
The structural features of pyrazolopyrimidine derivatives, including the one , have been associated with anticancer activity. Their ability to interfere with various cellular processes that are dysregulated in cancer cells makes them potential candidates for anticancer drug development. Research could focus on the compound’s efficacy against specific cancer types and its mechanism of action .
Antioxidant Properties
Oxidative stress is implicated in numerous diseases, and antioxidants play a crucial role in mitigating this stress. Pyrazolopyrimidine derivatives have shown antioxidant activity, which suggests that this compound could be studied for its potential to protect cells from oxidative damage .
Enzyme Inhibition
Many pyrazolopyrimidine derivatives are known to inhibit enzymes that are therapeutic targets for various diseases. For example, they can act as inhibitors of acetylcholinesterase, which is a target for Alzheimer’s disease treatment. The compound’s effect on enzyme activity could be a valuable area of research, especially in the context of neurodegenerative diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazolopyrimidine derivatives have been well-documented. They have been synthesized and tested against a range of bacterial and fungal pathogens. Given the growing concern over antibiotic resistance, the compound could be investigated for its potential as a new antimicrobial agent .
properties
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c1-20(2,3)10-17(27)22-7-8-26-18-16(11-24-26)19(28)25(13-23-18)12-14-5-4-6-15(21)9-14/h4-6,9,11,13H,7-8,10,12H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKPQCWNMXLDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide |
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